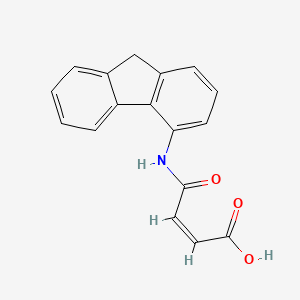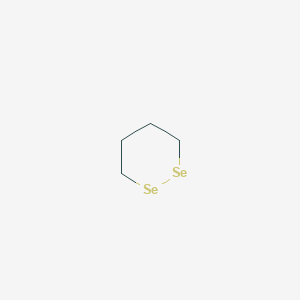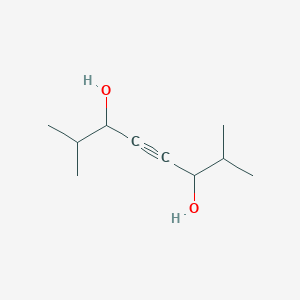
2,2-Dimethyl-2,3-dihydro-1-benzothiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-2,3-dihydro-1-benzothiophene is a heterocyclic organic compound that features a benzene ring fused to a thiophene ring. The compound is characterized by the presence of two methyl groups at the 2-position and a partially saturated 2,3-dihydro structure. This unique structure imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-2,3-dihydro-1-benzothiophene can be achieved through several methods. One common approach involves the intramolecular Friedel-Crafts reaction, where a suitable precursor undergoes cyclization in the presence of a Lewis acid catalyst. This method is highly effective and exhibits good functional group tolerance .
Industrial Production Methods: Industrial production of this compound often employs metal-free catalyzed reactions to ensure high yields and purity. The use of phosphoric acid as a catalyst in the intramolecular Friedel-Crafts reaction has been shown to be particularly efficient, with yields reaching up to 94% .
Análisis De Reacciones Químicas
Types of Reactions: 2,2-Dimethyl-2,3-dihydro-1-benzothiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Friedel-Crafts alkylation and acylation reactions are commonly employed, using reagents like aluminum chloride as a catalyst.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2,2-Dimethyl-2,3-dihydro-1-benzothiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as bioactive molecules with antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: It is utilized in the production of organic semiconductors and materials for electronic devices
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-2,3-dihydro-1-benzothiophene and its derivatives involves interaction with various molecular targets and pathways. For instance, its bioactive derivatives may inhibit specific enzymes or receptors, leading to therapeutic effects such as reduced inflammation or pain relief. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparación Con Compuestos Similares
Benzofuran: Similar in structure but contains an oxygen atom instead of sulfur.
Benzothiophene: Lacks the 2,3-dihydro structure and methyl groups.
Benzimidazole: Contains nitrogen atoms in the ring structure.
Uniqueness: 2,2-Dimethyl-2,3-dihydro-1-benzothiophene is unique due to its specific substitution pattern and partially saturated structure, which confer distinct chemical reactivity and physical properties. This makes it particularly valuable in the synthesis of specialized materials and bioactive compounds .
Propiedades
Número CAS |
6165-59-9 |
|---|---|
Fórmula molecular |
C10H12S |
Peso molecular |
164.27 g/mol |
Nombre IUPAC |
2,2-dimethyl-3H-1-benzothiophene |
InChI |
InChI=1S/C10H12S/c1-10(2)7-8-5-3-4-6-9(8)11-10/h3-6H,7H2,1-2H3 |
Clave InChI |
VKUWZRNRXGSTCW-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2=CC=CC=C2S1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2,4-Dichloro-5-({[6-oxo-5-(prop-2-en-1-yl)cyclohexa-2,4-dien-1-ylidene]methyl}amino)phenyl]acetamide](/img/structure/B14731777.png)
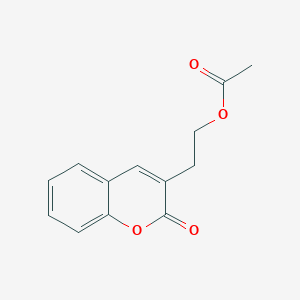
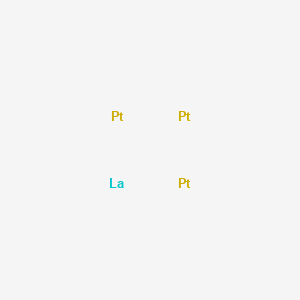
![1-[4-(2-Pyrrolidin-1-ylethyl)phenyl]ethanone](/img/structure/B14731786.png)
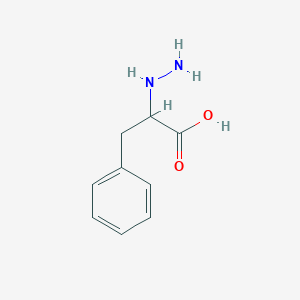

![Bis[(3-bromophenyl)methyl]mercury](/img/structure/B14731800.png)
![2-Methyl-2-[(2-methylprop-1-en-1-ylidene)amino]propanenitrile](/img/structure/B14731809.png)
![N-(2-amino-2-oxoethyl)-2-[1-(2-methyl-1H-indol-3-yl)-3-oxo-1,3-dihydro-2H-isoindol-2-yl]propanamide](/img/structure/B14731816.png)
